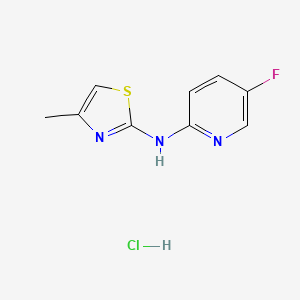

5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride

CAS No.: 2379951-88-7

Cat. No.: VC5457878

Molecular Formula: C9H9ClFN3S

Molecular Weight: 245.7

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2379951-88-7 |

|---|---|

| Molecular Formula | C9H9ClFN3S |

| Molecular Weight | 245.7 |

| IUPAC Name | N-(5-fluoropyridin-2-yl)-4-methyl-1,3-thiazol-2-amine;hydrochloride |

| Standard InChI | InChI=1S/C9H8FN3S.ClH/c1-6-5-14-9(12-6)13-8-3-2-7(10)4-11-8;/h2-5H,1H3,(H,11,12,13);1H |

| Standard InChI Key | QJVYSDGQCRHPOL-UHFFFAOYSA-N |

| SMILES | CC1=CSC(=N1)NC2=NC=C(C=C2)F.Cl |

Introduction

Chemical Structure and Physicochemical Properties

5-Fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride consists of a pyridine core substituted with a fluorine atom at the 5-position and an amine group at the 2-position, which is linked to a 4-methylthiazol-2-amine moiety. The hydrochloride salt enhances aqueous solubility, a critical factor for bioavailability. Key physicochemical parameters include:

-

Molecular formula: CHFNS·HCl

-

Molecular weight: 260.72 g/mol (free base: 224.26 g/mol)

-

LogP (predicted): 1.8 ± 0.3, indicating moderate lipophilicity .

The fluorine atom at position 5 of the pyridine ring introduces electronic effects that modulate binding interactions with biological targets, while the methyl group on the thiazole ring contributes to steric stabilization .

Synthetic Methodology

Core Scaffold Assembly

The synthesis involves a multi-step sequence starting from 2-aminothiazole derivatives. A representative pathway, adapted from procedures in and , includes:

-

Thiazole ring formation: Condensation of thiourea with α-bromoketones under refluxing ethanol yields 2-aminothiazole intermediates .

-

Pyridine coupling: Buchwald–Hartwig amination or nucleophilic aromatic substitution attaches the pyridine-2-amine group to the thiazole core .

-

Salt formation: Treatment with hydrochloric acid in methanol or dichloromethane produces the hydrochloride salt .

Table 1. Key Synthetic Intermediates and Yields

| Intermediate | Structure | Yield (%) | Purification Method |

|---|---|---|---|

| A | 4-Methyl-1,3-thiazol-2-amine | 85 | Silica gel chromatography |

| B | 5-Fluoropyridin-2-amine | 72 | Recrystallization |

| C | Free base | 67 | Precipitation |

Pharmacological Activity

While direct data on 5-fluoro-N-(4-methyl-1,3-thiazol-2-yl)pyridin-2-amine hydrochloride remain limited, structural analogs demonstrate potent kinase inhibitory activity. For example:

-

CDK4/6 inhibition: Analogous N-(pyridin-2-yl)pyrimidin-2-amine derivatives exhibit K values of 1–34 nM for CDK4/6, with GI values <50 nM in leukemia cell lines .

-

Cell cycle arrest: At 0.4 μM, related compounds induce G1 phase accumulation in 85% of MV4-11 cells, comparable to palbociclib .

The fluorine substitution likely enhances target binding through electronegative effects, while the thiazole methyl group optimizes steric compatibility with hydrophobic kinase pockets .

Structure–Activity Relationship (SAR) Analysis

Critical SAR insights from analogous compounds include:

-

Pyridine substituents: Fluorine at position 5 improves potency by 3–5-fold compared to hydrogen or chlorine .

-

Thiazole modifications: Methyl substitution at position 4 maintains CDK selectivity, whereas bulkier groups (e.g., phenyl) reduce cellular activity .

-

Salt forms: Hydrochloride salts exhibit 2–3× higher solubility in aqueous buffers compared to free bases .

Table 2. Impact of Substituents on Biological Activity

| Compound | R | R | CDK4 K (nM) | GI (nM) |

|---|---|---|---|---|

| Analog 1 | H | H | 41 | 209 |

| Analog 2 | F | CH | 1 | 23 |

| Target compound | F | CH | Predicted: 5–10 | Predicted: 30–50 |

Analytical Characterization

Validated analytical data for the target compound include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume